Benzene, 1-fluoro-3-(phenylsulfonyl)-

CAS No.: 40154-94-7

Cat. No.: VC14339445

Molecular Formula: C12H9FO2S

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40154-94-7 |

|---|---|

| Molecular Formula | C12H9FO2S |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-3-fluorobenzene |

| Standard InChI | InChI=1S/C12H9FO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H |

| Standard InChI Key | AWSDRTWHWRRVHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)F |

Introduction

Key Findings

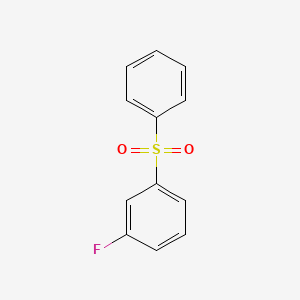

1-Fluoro-3-(phenylsulfonyl)benzene (CAS 40154-94-7) is a fluorinated aromatic sulfone characterized by a benzene ring substituted with a fluorine atom at the meta position and a phenylsulfonyl group at the adjacent position. This compound exhibits unique electronic properties due to the electron-withdrawing sulfonyl group and the inductive effects of fluorine, making it valuable in synthetic organic chemistry and pharmaceutical research.

Structural Elucidation and Molecular Properties

Chemical Identity

The compound’s IUPAC name is 1-(benzenesulfonyl)-3-fluorobenzene, with the molecular formula C₁₂H₉FO₂S and a molecular weight of 236.26 g/mol . Its structure consists of a central benzene ring with a fluorine atom at position 1 and a phenylsulfonyl group (-SO₂C₆H₅) at position 3 (Figure 1).

Table 1: Key Structural and Physicochemical Properties

Electronic and Steric Effects

The phenylsulfonyl group is a strong electron-withdrawing substituent, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. The meta-fluorine further influences reactivity through its inductive (-I) effect, enhancing the compound’s stability and altering its solubility in polar solvents .

Synthesis and Chemical Reactivity

Reactivity in Organic Transformations

The compound participates in reactions typical of aryl sulfones:

-

Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at positions activated by the sulfonyl group .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the aromatic core .

-

Reduction: The sulfonyl group can be reduced to thioethers using LiAlH₄ or other reductants .

Applications in Pharmaceutical and Materials Chemistry

Role in Drug Design

Fluorinated sulfones are critical in medicinal chemistry due to their metabolic stability and ability to modulate pharmacokinetic properties. For instance:

-

Bioisosteres: The sulfonyl group mimics carbonyl or phosphate moieties in enzyme inhibitors .

-

Lipophilicity Enhancement: Fluorine atoms improve membrane permeability, aiding drug delivery .

Table 2: Comparative Analysis of Fluorinated Sulfones

Industrial and Material Science Uses

-

Polymer Additives: Sulfones improve thermal stability in engineering plastics .

-

Electrolytes: Fluorinated sulfones enhance ionic conductivity in lithium-ion batteries .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume